
N-acetylglutaminylglutamine
Vue d'ensemble
Description
N-acetylglutaminylglutamine is a dipeptide that was discovered in the bacterium Sinorhizobium meliloti grown at high osmolarity . It has been shown to be synthesized and accumulated by a few osmotically challenged bacteria .
Synthesis Analysis
The synthesis of this compound is mediated by a new pathway conserved among bacteria . Two genes, which putatively encode a glutamine amidotransferase and an acetyltransferase and are up-regulated by osmotic stress, were identified in Pseudomonas aeruginosa . A locus carrying the orthologous genes in S. meliloti, asnO and ngg, was identified . The asnO–ngg cluster encodes a unique enzymatic machinery mediating nonribosomal peptide synthesis .Molecular Structure Analysis
The molecular formula of this compound is C12H21N5O5 . Its average molecular weight is 315.328 and its monoisotopic molecular weight is 315.15427 .Physical And Chemical Properties Analysis
This compound has a density of 1.304g/cm3 . Its boiling point is 933.9°C at 760 mmHg and its refractive index is 1.537 . It has a flash point of 518.6°C .Applications De Recherche Scientifique
Modulation of the Immune Response
N-acetylglutaminylglutamine shows potential in modulating the immune response. Studies indicate that certain analogs of this compound can influence the humoral immune response in mice, highlighting its potential in immunological applications. Specifically, the synthetic analog with D- in place of L-alanine has been shown to inhibit the immune response, suggesting its role in immune modulation (Chedid et al., 1976).
Metabolic Pathways and Enzyme Reactions
Research on this compound has also explored its involvement in various metabolic pathways and enzyme reactions. For example, it has been identified as a major urinary metabolite of folic acid, indicating its role in the metabolism of certain vitamins and nutrients (Minchin, 1995).
Role in Osmoprotection in Bacteria
The dipeptide this compound amide (NAGGN) has been found in bacteria grown at high osmolarity, suggesting a role in osmoprotection. This discovery indicates that this compound may play a critical role in the survival of bacteria under osmotic stress, with implications for understanding bacterial adaptation and potentially influencing bacterial behavior in various environments (Sagot et al., 2010).
Therapeutic Potential in Various Conditions
Research has also explored the therapeutic potential of compounds related to this compound in various medical conditions. For instance, studies have shown that N-carbamylglutamate, an analog, can enhance ureagenesis and reduce ammonia levels in certain metabolic disorders, indicating its therapeutic potential (Tuchman et al., 2008).
Mécanisme D'action
Target of Action
N-acetylglutaminylglutamine, an unusual dipeptide, is primarily targeted at bacteria such as Rhizobium meliloti and Pseudomonas aeruginosa . These bacteria are known to accumulate this compound when they are exposed to environments of high osmolarity .
Mode of Action
The mode of action of this compound involves its synthesis and accumulation in bacteria under osmotic stress . The synthesis of this compound is mediated by a unique enzymatic machinery that involves two key enzymes: a glutamine amidotransferase and an acetyltransferase . These enzymes are up-regulated by osmotic stress and are responsible for the conversion of this compound into NAGGN .
Biochemical Pathways
The biochemical pathway of this compound involves the formation of an intermediate this compound, catalyzed by a bifunctional enzyme . This is followed by the addition of an amide group, which converts this compound into NAGGN . This pathway is conserved among a large number of bacteria with different lifestyles, such as marine, symbiotic, and pathogenic bacteria .
Pharmacokinetics
It is known that the intracellular levels of this compound are dependent on the chemical composition and the osmolality of the growth medium .
Result of Action
The result of this compound’s action is the adaptation of bacteria to environments of high osmolarity . The accumulation of this compound helps bacteria counteract the dehydrating effect of low water activity in the medium, without interfering with macromolecular structure or function .
Action Environment
The action of this compound is influenced by environmental factors such as osmolarity . In environments of high osmolarity, bacteria accumulate this compound to adapt and survive . The synthesis and accumulation of this compound are also influenced by the chemical composition of the growth medium .
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-acetylglutaminylglutamine plays a crucial role in biochemical reactions, particularly in osmoregulation. It is synthesized through a unique pathway involving the enzymes Ngg and AsnO. Ngg is a bifunctional enzyme that catalyzes the formation of the intermediate this compound, which is then converted into this compound amide by AsnO . This compound interacts with various biomolecules, including glutamine amidotransferase and acetyltransferase, which are upregulated under osmotic stress .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In bacteria such as Sinorhizobium meliloti, it aids in osmoregulation by accumulating intracellularly in response to high osmolarity . This accumulation helps maintain cellular function by counteracting the dehydrating effects of low water activity in the environment. Additionally, this compound influences cell signaling pathways and gene expression related to osmotic stress response .
Molecular Mechanism
The molecular mechanism of this compound involves its synthesis through nonribosomal peptide synthesis mediated by the enzymes Ngg and AsnO . Ngg catalyzes the formation of this compound, which is then converted into this compound amide by AsnO . This process is ATP-dependent and is induced by high osmolarity and activated by potassium ions . The compound’s role in osmoregulation is partly due to its ability to stabilize cellular structures and protect against osmotic stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its synthesis is induced by osmotic stress, with a lag period of more than one hour before accumulation begins . The compound is stable under high osmolarity conditions, and its degradation is minimal, allowing for sustained protection of cellular function. Long-term studies have shown that this compound continues to provide osmoprotection over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, it provides significant osmoprotection without adverse effects. At high doses, there may be toxic effects, although specific data on toxicity thresholds are limited
Metabolic Pathways
This compound is involved in metabolic pathways related to osmoregulation. It interacts with enzymes such as glutamine amidotransferase and acetyltransferase, which are crucial for its synthesis . The compound’s accumulation affects metabolic flux and metabolite levels, contributing to the overall osmotic balance within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in response to osmotic stress . The compound’s distribution is essential for its role in maintaining cellular osmotic balance and protecting against dehydration.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its protective effects. Targeting signals and post-translational modifications direct the compound to areas of the cell that require osmoprotection . This localization is crucial for its function in stabilizing cellular structures and maintaining osmotic balance under stress conditions.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O6/c1-6(17)15-7(2-4-9(13)18)11(20)16-8(12(21)22)3-5-10(14)19/h7-8H,2-5H2,1H3,(H2,13,18)(H2,14,19)(H,15,17)(H,16,20)(H,21,22)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQQDQHEOLWKFV-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


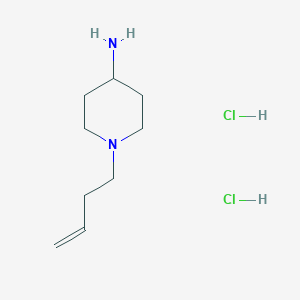

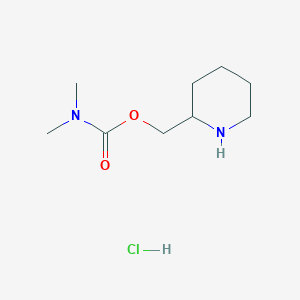
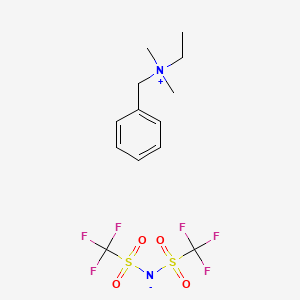
![7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile](/img/structure/B1382957.png)
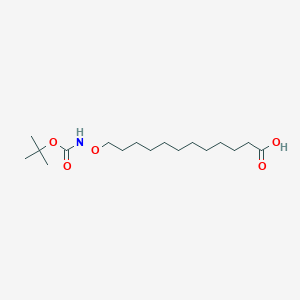
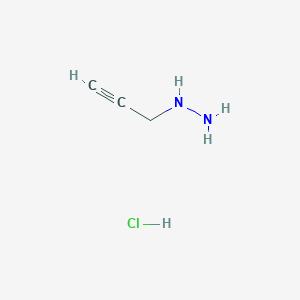
![Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-](/img/structure/B1382967.png)

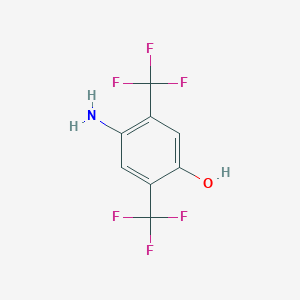
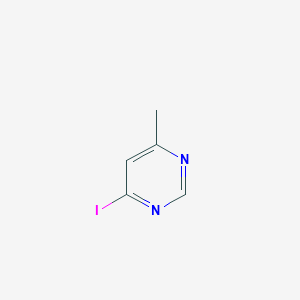
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid](/img/structure/B1382971.png)


